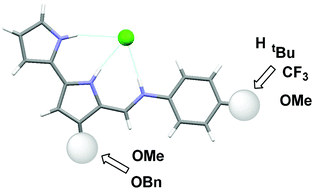Transmembrane anion transport and cytotoxicity of synthetic tambjamine analogs†
Organic & Biomolecular Chemistry Pub Date: 2014-01-15 DOI: 10.1039/C3OB42341G
Abstract
Ten synthetic analogs of the marine alkaloids tambjamines, bearing aromatic enamine moieties, have been synthesized. These compounds proved to be highly efficient transmembrane anion transporters in model liposomes. Changes in the electronic nature of the substituents of the aromatic enamine or the alkoxy group of the central pyrrole group did not affect this anionophore activity. The in vitro activity of these compounds has also been studied. They trigger apoptosis in several cancer cell lines with IC50 values in the low micromolar range as well as modify the intracellular pH, inducing the basification of acidic organelles.

Recommended Literature
- [1] De novo designed coiled coils as scaffolds for lanthanides, including novel imaging agents with a twist
- [2] Influencing the activity and selectivity of alkylaromatic catalytic transformations by varying the degree of delamination in MWW zeolites
- [3] Synthesis and reactivity of 1-sulfonylcyclooctatriazoles†
- [4] Molecular insight on the binding of NNRTI to K103N mutated HIV-1 RT: molecular dynamics simulations and dynamic pharmacophore analysis†
- [5] Fine-tuned dehydration by trehalose enables the cryopreservation of RBCs with unusually low concentrations of glycerol
- [6] Electrostatically modulated magnetophoretic transport of functionalised iron-oxide nanoparticles through hydrated networks†
- [7] Ultra-low cost supercapacitors from coal char: effect of electrolyte on double layer capacitance†
- [8] Synthesis of copper sulfide nanoparticles and evaluation of in vitro antibacterial activity and in vivo therapeutic effect in bacteria-infected zebrafish†
- [9] Comparative study of Ni(ii) adsorption by pristine and oxidized multi-walled N-doped carbon nanotubes
- [10] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†










